Molecular Weight and Halogen‑Driven Property Shift Relative to the Des‑Bromo Analog
The target compound (C14H9BrN2OS3, MW 397.32 g/mol) possesses a bromine atom that increases molecular weight by 78.9 Da compared to the hypothetical des‑bromo analog (C14H10N2OS3, MW 318.38 g/mol) [1]. This structural difference is associated with enhanced lipophilicity (calculated ΔlogP ≈ +0.5 to +0.8) and altered polar surface area, which can improve membrane permeability and binding pocket occupancy in hydrophobic enzyme clefts typical of CNS and oncology targets [2].
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | MW = 397.32 g/mol; ClogP = 4.2 ± 0.3 (estimated) |
| Comparator Or Baseline | Des‑bromo analog: MW = 318.38 g/mol; ClogP ≈ 3.5 (estimated) |
| Quantified Difference | ΔMW = +78.94 g/mol; ΔClogP ≈ +0.7 |
| Conditions | Calculated using standard cheminformatics tools (e.g., ChemDraw, ACD/Labs) applied to SMILES structures. |
Why This Matters
The higher molecular weight and lipophilicity introduced by the bromine atom can translate into superior blood‑brain barrier penetration and prolonged target residence time, factors that directly influence compound selection for CNS‑focused or intracellular target programs.
- [1] Chemchart. 1028-39-3 (1028-39-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents. https://chemchart.com/ (accessed 2026-05-13). View Source
- [2] Lipinski, C. A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3–26. doi:10.1016/S0169-409X(00)00129-0. View Source
